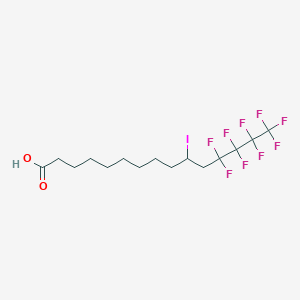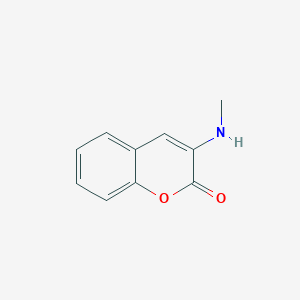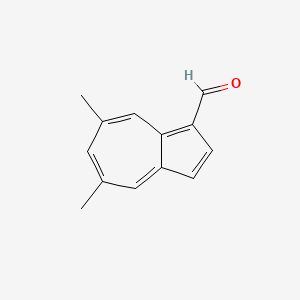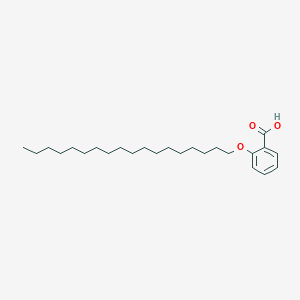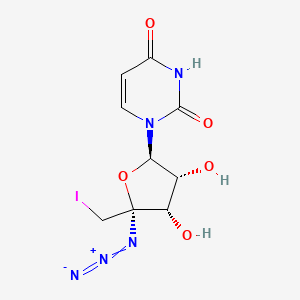
Uridine, 4'-C-azido-5'-deoxy-5'-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is characterized by the presence of an azido group at the 4’-carbon and an iodine atom at the 5’-carbon of the uridine molecule. These modifications confer unique chemical properties that make it valuable for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 4’-C-azido-5’-deoxy-5’-iodo- typically involves a multi-step process. One common method starts with the protection of the hydroxyl groups of uridine, followed by selective substitution at the 5’-position with iodine. The azido group is then introduced at the 4’-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of triphenylphosphine (PPh3) and azidotrimethylsilane (TMSN3) in an organic solvent .
Industrial Production Methods
While specific industrial production methods for uridine, 4’-C-azido-5’-deoxy-5’-iodo- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The iodine atom can be oxidized to form iodate derivatives.
Common Reagents and Conditions
Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for click chemistry reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the azido group.
Oxidation: Oxidizing agents like sodium periodate (NaIO4) can be used to oxidize the iodine atom.
Major Products
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azido group.
Iodate Derivatives: Formed from the oxidation of the iodine atom.
Applications De Recherche Scientifique
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in the study of nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mécanisme D'action
The mechanism of action of uridine, 4’-C-azido-5’-deoxy-5’-iodo- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of nucleic acids in biological systems. The iodine atom can also facilitate radiolabeling for imaging studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Azido-5’-deoxyuridine: Similar structure but lacks the iodine atom.
5-Iodo-2’-deoxyuridine: Contains an iodine atom but lacks the azido group.
4’-Azido-4’-deoxythymidine: Similar azido modification but on thymidine instead of uridine.
Uniqueness
Uridine, 4’-C-azido-5’-deoxy-5’-iodo- is unique due to the combination of both azido and iodine modifications. This dual modification enhances its reactivity and versatility in various chemical and biological applications, making it a valuable tool for researchers .
Propriétés
Formule moléculaire |
C9H10IN5O5 |
|---|---|
Poids moléculaire |
395.11 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5S)-5-azido-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10IN5O5/c10-3-9(13-14-11)6(18)5(17)7(20-9)15-2-1-4(16)12-8(15)19/h1-2,5-7,17-18H,3H2,(H,12,16,19)/t5-,6+,7-,9-/m1/s1 |
Clé InChI |
ZNZCMTJNHKMKGA-JVZYCSMKSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CI)N=[N+]=[N-])O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CI)N=[N+]=[N-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

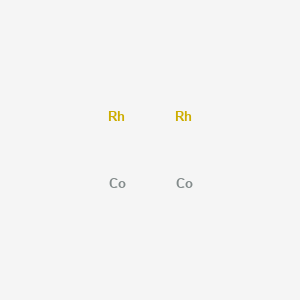
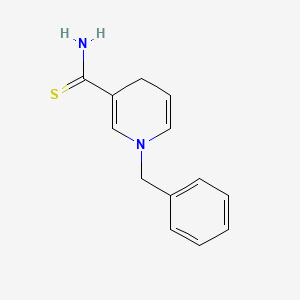
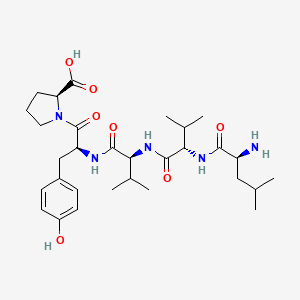
![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
